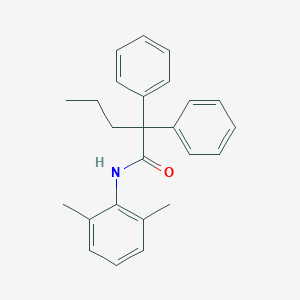![molecular formula C18H16N4OS B286652 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286652.png)
4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a chemical compound that belongs to the class of triazolothiadiazole derivatives. It has been found to have various scientific research applications due to its unique properties and mechanism of action.
作用机制
The mechanism of action of 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting specific enzymes or signaling pathways involved in the pathogenesis of various diseases. For example, some studies have reported that the compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether have been investigated in several studies. The compound has been reported to exhibit potent anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
实验室实验的优点和局限性
One of the advantages of using 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether in lab experiments is its potent biological activity. The compound has been found to exhibit strong anti-inflammatory, antitumor, and antimicrobial activities, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using the compound is its potential toxicity. Some studies have reported that the compound can induce cytotoxicity in normal cells at high concentrations, which may limit its clinical applications.
未来方向
There are several future directions for the research on 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. One of the areas that require further investigation is the compound's mechanism of action. Despite the extensive research on the compound, its precise molecular targets and signaling pathways are not fully understood. Another area of future research is the development of new derivatives of the compound with improved pharmacological properties. Finally, more studies are needed to evaluate the safety and efficacy of the compound in preclinical and clinical settings.
In conclusion, 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a promising compound with potent biological activity and various scientific research applications. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved pharmacological properties.
合成方法
The synthesis of 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been reported in several studies. One of the most common methods involves the reaction of 4-ethylphenyl hydrazine with 2-(4-methoxyphenyl)acetonitrile in the presence of sulfuric acid and phosphorus pentoxide. The resulting product is then treated with thiosemicarbazide and sodium hydroxide to obtain the final compound.
科学研究应用
4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been found to have various scientific research applications. It has been reported to exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. Several studies have also investigated its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C18H16N4OS |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
6-(4-ethylphenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-3-12-4-6-14(7-5-12)17-21-22-16(19-20-18(22)24-17)13-8-10-15(23-2)11-9-13/h4-11H,3H2,1-2H3 |
InChI 键 |
BMGVKJVECSFAHY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
规范 SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)
![N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B286573.png)
![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)

![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)
![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)

![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)
